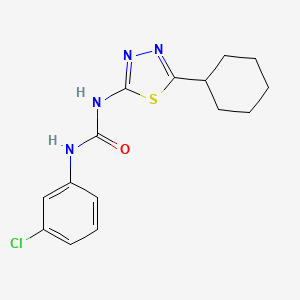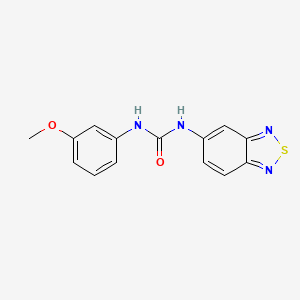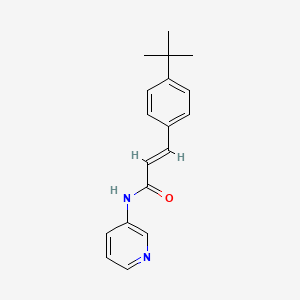
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea, also known as CCTU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCTU belongs to the class of thiadiazole urea derivatives, which have been shown to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are key regulators of cell growth and survival. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and survival, induction of apoptosis, and neuroprotective effects. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has also been shown to modulate the activity of various signaling pathways involved in cell growth and survival, including the AKT/mTOR pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea for lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is also relatively easy to synthesize and has a low cost compared to other compounds with similar biological activities. However, one limitation of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. One area of interest is the development of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea as a therapeutic agent for cancer and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanism of action of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea and to optimize its pharmacokinetic properties for clinical use. Another potential area of research is the development of novel analogs of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea with improved biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea involves the reaction between 3-chloroaniline and 5-cyclohexyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent and a base. The resulting product is then treated with urea to obtain N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea. The synthesis of N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been optimized to yield high purity and high yields.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. In cancer research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurodegenerative disease research, N-(3-chlorophenyl)-N'-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-11-7-4-8-12(9-11)17-14(21)18-15-20-19-13(22-15)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIWKHZSKLUSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5691550.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]-1-(4-pyridinylmethyl)-2-pyrrolidinone](/img/structure/B5691551.png)
![2-(3-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}propanoyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5691554.png)

![4-chloro-2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5691575.png)
![4-{[1-benzyl-5-(2,4-dimethyl-1,3-oxazol-5-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5691578.png)
![N~1~-{rel-(3R,4S)-4-cyclopropyl-1-[2-(dimethylamino)-6-ethyl-4-pyrimidinyl]-3-pyrrolidinyl}-N~2~-methylglycinamide dihydrochloride](/img/structure/B5691584.png)

![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5691597.png)

![N-{1-[2-(methylthio)ethyl]piperidin-4-yl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5691613.png)

![9-(3,5-dichloro-4-methylbenzoyl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5691636.png)
![N-methyl-3-piperidin-3-yl-N-[(3-pyridin-4-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5691638.png)